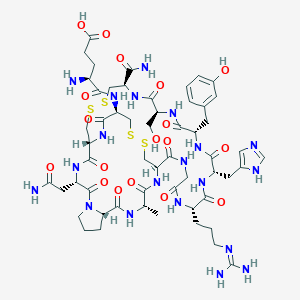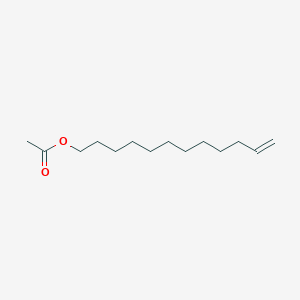
(8E,10E)-Dodeca-8,10-dienyl acetate
Vue d'ensemble
Description
Le 5α-Prégnan-3α-ol-20-one est un neurostéroïde qui agit comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique (GABA) A. Il est connu pour son rôle dans la modulation du système nerveux central et a été étudié pour ses effets thérapeutiques potentiels dans des conditions telles que la dépression et l'anxiété .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 5α-Prégnan-3α-ol-20-one implique généralement la réduction de la progestérone. Une méthode courante consiste à utiliser du borohydrure de sodium (NaBH4) dans du méthanol comme agent réducteur. La réaction est réalisée dans des conditions douces, généralement à température ambiante, pour obtenir le produit souhaité .
Méthodes de production industrielle : Les méthodes de production industrielle du 5α-Prégnan-3α-ol-20-one sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique la même réaction de réduction, mais peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir une pureté élevée .
Types de réactions :
Réduction : Comme mentionné, le 5α-Prégnan-3α-ol-20-one est synthétisé par la réduction de la progestérone.
Réactifs et conditions courants :
Réduction : Borohydrure de sodium (NaBH4) dans du méthanol.
Oxydation : Trioxyde de chrome (CrO3) dans l'acide acétique ou permanganate de potassium (KMnO4) dans l'eau.
Principaux produits formés :
Réduction : 5α-Prégnan-3α-ol-20-one.
Oxydation : Le 5α-Prégnan-3α-ol-20-one peut être oxydé pour former la 5α-Prégnan-3,20-dione.
4. Applications de la recherche scientifique
Le 5α-Prégnan-3α-ol-20-one a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude de la chimie des stéroïdes et de la synthèse des neurostéroïdes.
Médecine : La recherche a montré des effets thérapeutiques potentiels dans le traitement de conditions telles que la dépression, l'anxiété et l'épilepsie.
5. Mécanisme d'action
Le 5α-Prégnan-3α-ol-20-one exerce ses effets en agissant comme un modulateur allostérique positif du récepteur GABA A. Cela signifie qu'il améliore la réponse du récepteur au neurotransmetteur acide gamma-aminobutyrique (GABA), conduisant à des effets inhibiteurs accrus dans le système nerveux central. Cette modulation entraîne des effets anxiolytiques, sédatifs et anticonvulsivants .
Composés similaires :
Alloprégnanolone : Un autre neurostéroïde avec des effets similaires sur le récepteur GABA A.
Prégnanolone : Un stéréoisomère du 5α-Prégnan-3α-ol-20-one avec des propriétés pharmacologiques similaires.
Unicité : Le 5α-Prégnan-3α-ol-20-one est unique dans sa spécificité d'affinité de liaison et de modulation du récepteur GABA A. Bien que des composés similaires comme l'alloprégnanolone et la prégnanolone modulent également ce récepteur, le 5α-Prégnan-3α-ol-20-one a des profils pharmacocinétiques et pharmacodynamiques distincts qui le rendent particulièrement efficace dans certaines applications thérapeutiques .
Applications De Recherche Scientifique
5alpha-Pregnan-3alpha-ol-20-one has a wide range of applications in scientific research:
Mécanisme D'action
5alpha-Pregnan-3alpha-ol-20-one exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. This means that it enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system. This modulation results in anxiolytic, sedative, and anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Allopregnanolone: Another neurosteroid with similar effects on the GABA A receptor.
Pregnanolone: A stereoisomer of 5alpha-Pregnan-3alpha-ol-20-one with similar pharmacological properties.
Uniqueness: 5alpha-Pregnan-3alpha-ol-20-one is unique in its specific binding affinity and modulation of the GABA A receptor. While similar compounds like allopregnanolone and pregnanolone also modulate this receptor, 5alpha-Pregnan-3alpha-ol-20-one has distinct pharmacokinetic and pharmacodynamic profiles that make it particularly effective in certain therapeutic applications .
Propriétés
IUPAC Name |
[(8E,10E)-dodeca-8,10-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDSWPSEFZZOZ-VNKDHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90896853 | |
| Record name | (8E,10E)-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53880-51-6 | |
| Record name | (E,E)-8,10-Dodecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (8E,10E)-Dodecadienyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8E,10E)-dodeca-8,10-dienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















